Bis(3-methoxyphenyl)methanamine
Description
Bis(3-methoxyphenyl)methanamine (CAS: 860598-16-9) is a secondary amine with the molecular formula C₁₅H₁₇NO₂ and a molecular weight of 243.30 g/mol. It features two 3-methoxyphenyl groups attached to a central methanamine moiety. The compound is commercially available and is typically stored under dry conditions at 2–8°C . Its structure confers unique electronic and steric properties due to the electron-donating methoxy groups at the meta positions of the aromatic rings. This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for complex molecules, such as enzyme inhibitors or receptor-targeted drugs .
Properties
IUPAC Name |
bis(3-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVIVWGJFJLQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734023 | |
| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14692-29-6 | |
| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methoxyphenyl)methanamine typically involves the reaction of 3-methoxybenzaldehyde with an amine source under specific conditions. One common method is the reductive amination of 3-methoxybenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(3-methoxyphenyl)methanamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have explored the anticancer properties of iron complexes derived from bis(3-methoxyphenyl)methanamine. For example, the synthesis of chlorido[meso-N,N′-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes has shown promising results in inducing ferroptosis, a form of regulated cell death that is iron-dependent. These complexes demonstrated enhanced lipophilicity, leading to improved cellular uptake and cytotoxicity against various cancer cell lines, including MDA-MB 231 (triple-negative breast cancer) and non-cancerous cell lines .
Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to inhibit oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Catalysis
Nanocatalyst Development
The compound has been utilized as a ligand in the development of novel nanocatalysts. For instance, ZnFe₂O₄@SiO₂@L-lysine@SO₃H nanocatalysts have been synthesized using this compound as a precursor. These catalysts exhibited high activity for the oxidation of sulfides to sulfoxides under green chemistry conditions, showcasing their efficiency and reusability .
Material Science
Polymer Synthesis
In materials science, this compound has been employed in the synthesis of advanced polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have indicated that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drugs | Induction of ferroptosis; improved cellular uptake |
| Neuroprotection | Reduction in oxidative stress markers | |
| Catalysis | Nanocatalyst for oxidation reactions | High catalytic activity; eco-friendly synthesis |
| Material Science | Polymer modification | Enhanced thermal stability and mechanical properties |
Case Studies
Case Study 1: Anticancer Complexes
A study conducted on iron(III) complexes derived from this compound demonstrated their efficacy against breast cancer cells. The research involved assessing the cytotoxic effects through proliferation assays and evaluating the mechanism of action via live confocal microscopy to detect mitochondrial reactive oxygen species (mROS). The results indicated a significant reduction in cell viability in treated groups compared to controls .
Case Study 2: Nanocatalyst Efficiency
In another investigation, a nanocatalyst utilizing this compound was tested for its ability to oxidize sulfides efficiently. The catalyst was characterized using various techniques such as TGA and FTIR, confirming its structural integrity and catalytic performance over multiple reaction cycles without significant loss of activity .
Mechanism of Action
The mechanism of action of Bis(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: Bis(4-methoxyphenyl)methanamine
Bis(4-methoxyphenyl)methanamine is a positional isomer of the target compound, differing in the substitution pattern of the methoxy groups (para vs. meta). The para isomer exhibits distinct physicochemical properties:
- Solubility : The para isomer may exhibit lower solubility in polar solvents compared to the meta isomer due to reduced dipole moment symmetry.
- Applications : Both isomers are used in catalytic processes and drug discovery, but the meta isomer is more frequently reported in enzyme inhibition studies due to its conformational flexibility .
Mono-Substituted Derivatives: 1-(3-Methoxyphenyl)-N-methylmethanamine
This derivative replaces one phenyl group with a methyl substituent (C₁₀H₁₅NO). Key differences include:
Halogenated Derivatives: (3-Chloro-4-methoxyphenyl)methanamine
Introducing a chlorine atom at the 4-position (C₈H₁₀ClNO) modifies both electronic and steric properties:
- Electron-Withdrawing Effects : The chlorine atom increases the compound’s electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
- Toxicity: Chlorinated derivatives often exhibit higher toxicity (e.g., H315, H318 hazard codes) compared to non-halogenated analogs, necessitating careful handling .
Heterocyclic Derivatives: [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine Hydrochloride
This compound (C₁₁H₁₃ClN₂O₂) incorporates an isoxazole ring, a heterocycle known for enhancing metabolic stability and bioavailability:
- Hydrogen Bonding : The isoxazole nitrogen and oxygen atoms facilitate interactions with biological targets, such as SIRT2 enzymes.
- Activity : Similar derivatives with urea linkers and carboxyl groups have shown potent inhibition of SIRT2 (33% inhibition at 10 μM), highlighting the importance of heterocycles in enzyme modulation .
Cyclic Ether Derivatives: (3-(Cyclobutylmethoxy)phenyl)methanamine
The cyclobutylmethoxy group (C₁₂H₁₇NO) introduces a strained cyclic ether, impacting:
- Lipophilicity : The cyclobutyl group increases logP values, enhancing blood-brain barrier penetration.
- Synthetic Utility : Such derivatives are valuable in medicinal chemistry for probing steric effects in receptor binding .
Comparative Data Table
Research Findings and SAR Insights
- Substituent Position : Meta-methoxy groups in this compound improve conformational flexibility, enabling better fit into enzyme pockets compared to para isomers .
- Linker Effects : Urea or amide linkers in methanamine derivatives enhance hydrogen bonding with targets like SIRT2, whereas thiourea linkers reduce activity (e.g., 21 vs. 22 in SIRT2 assays) .
- Hazard Profiles: Halogenated derivatives require stringent safety protocols due to higher toxicity, while non-halogenated analogs like this compound are generally safer for laboratory use .
Biological Activity
Bis(3-methoxyphenyl)methanamine, a compound with the molecular formula CHNO, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Weight : 245.30 g/mol
- Structure : The compound consists of two 3-methoxyphenyl groups attached to a central methanamine moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzaldehyde with amines under specific conditions. Various methods have been explored, including:
- Condensation Reactions : Utilizing catalysts to enhance yield.
- Solvent-Free Methods : Promoting greener chemistry practices.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- A2780 (ovarian cancer)
The compound has been shown to induce apoptosis in cancer cells through mechanisms such as:
- Caspase Activation : Induction of caspases 3 and 7, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS contribute to oxidative stress in cancer cells, promoting cell death .
Selectivity and Toxicity
One notable aspect of this compound is its selectivity towards malignant cells. Studies have shown minimal toxicity towards non-cancerous cell lines, such as SV-80 fibroblasts, indicating a favorable therapeutic window .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Cell Proliferation : The compound significantly reduces the proliferation rates of cancer cells at low micromolar concentrations.
- Metabolic Activity Reduction : It decreases metabolic activity in resistant cancer cell lines, suggesting potential for overcoming drug resistance .
- Induction of Ferroptosis and Necroptosis : Recent findings indicate that the compound may induce alternative forms of cell death, further enhancing its anticancer profile .
Case Studies
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| MDA-MB-231 | 15 | Caspase activation | |
| A2780 | 10 | ROS generation | |
| SV-80 | >100 | Non-toxic |
Pharmacokinetics and ADME Properties
Preliminary studies suggest that this compound has favorable pharmacokinetic properties:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
